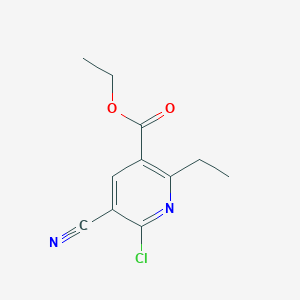![molecular formula C16H16O B12607392 1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene CAS No. 909252-16-0](/img/structure/B12607392.png)
1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene is an organic compound with the molecular formula C16H16O. It is a derivative of benzene, featuring a phenylethenyl group attached to the benzene ring through an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The scalability of this method makes it suitable for producing significant quantities of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylbenzene: A simpler derivative of benzene with two methyl groups.
1,3-Dimethyl-5-ethoxybenzene: Similar structure but with an ethoxy group instead of a phenylethenyl group.
1,3-Dimethyl-5-phenoxybenzene: Contains a phenoxy group instead of a phenylethenyl group.
Uniqueness
1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene is unique due to its specific ether linkage and phenylethenyl group, which confer distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
909252-16-0 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-(2-phenylethenoxy)benzene |
InChI |
InChI=1S/C16H16O/c1-13-10-14(2)12-16(11-13)17-9-8-15-6-4-3-5-7-15/h3-12H,1-2H3 |
Clave InChI |
GROPGYKABOOMGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


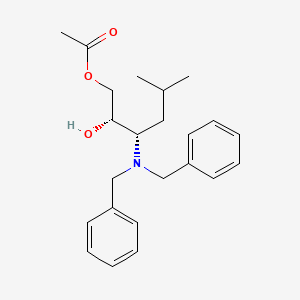
![5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12607324.png)
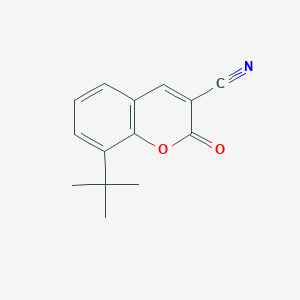
![{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid](/img/structure/B12607336.png)
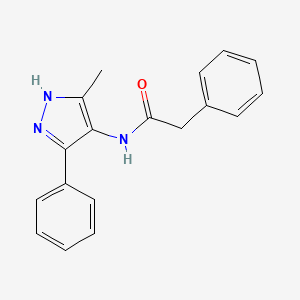
![Acetamide,N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-](/img/structure/B12607344.png)
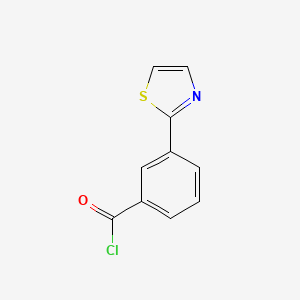
![elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)
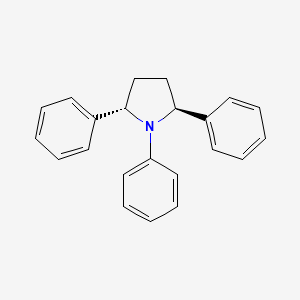
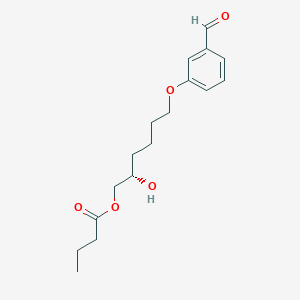
![1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12607377.png)
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)

